2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is an organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthotriazole moiety fused with a quinoline and benzo[d]oxazole ring system, making it a unique and intriguing molecule for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole typically involves multi-step reactions. One common method includes the reaction of benzotriazole derivatives with quinoline and benzo[d]oxazole precursors under basic conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzo[d]oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the staining of biological samples, particularly for DNA and RNA visualization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenyl-2-benzopyrone: Similar in structure but lacks the quinoline moiety.
2-(2H-Naphtho[1,2-d]triazol-2-yl)quinoline: Similar but does not contain the benzo[d]oxazole ring.
Uniqueness
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is unique due to its combination of three distinct ring systems, which confer specific chemical and physical properties. This structural complexity enhances its potential for diverse applications in various scientific fields .
Eigenschaften
CAS-Nummer |
64887-44-1 |
---|---|
Molekularformel |
C26H15N5O |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2-(7-benzo[e]benzotriazol-2-ylquinolin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C26H15N5O/c1-2-6-20-16(5-1)10-12-22-25(20)30-31(29-22)19-11-9-17-13-18(15-27-23(17)14-19)26-28-21-7-3-4-8-24(21)32-26/h1-15H |
InChI-Schlüssel |
AQPRVVZDECSMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC5=NC=C(C=C5C=C4)C6=NC7=CC=CC=C7O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.